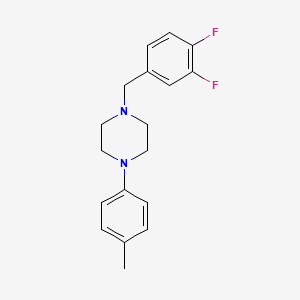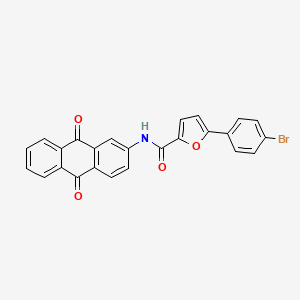
5-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide, also known as BDF, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BDF belongs to the class of furan-2-carboxamides and has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 5-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation, cancer, and viral replication. 5-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 5-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been found to reduce inflammation and pain in animal models of arthritis. 5-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of certain viruses. 5-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide has been found to have low toxicity and is well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide in lab experiments include its high purity, low toxicity, and well-characterized synthetic method. 5-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide has been extensively studied for its potential therapeutic applications and has been shown to exhibit various biological activities. The limitations of using 5-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide in lab experiments include its relatively high cost and limited availability.
Orientations Futures
There are several possible future directions for research on 5-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide. One potential area of research is the development of 5-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide analogs with improved pharmacological properties. Another potential area of research is the investigation of the potential use of 5-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide as a diagnostic tool in cancer imaging. Further studies are also needed to fully understand the mechanism of action of 5-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide and its potential therapeutic applications in various disease conditions.
Méthodes De Synthèse
The synthesis of 5-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide involves the reaction of 4-bromoaniline with anthraquinone-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with furan-2-carboxylic acid to yield 5-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide. This synthetic method has been optimized for high yield and purity.
Applications De Recherche Scientifique
5-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anticancer, and antiviral activities. 5-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide has also been studied for its potential use as a diagnostic tool in cancer imaging.
Propriétés
IUPAC Name |
5-(4-bromophenyl)-N-(9,10-dioxoanthracen-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14BrNO4/c26-15-7-5-14(6-8-15)21-11-12-22(31-21)25(30)27-16-9-10-19-20(13-16)24(29)18-4-2-1-3-17(18)23(19)28/h1-13H,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYLGVGPVMPEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-N-(9,10-dioxoanthracen-2-yl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

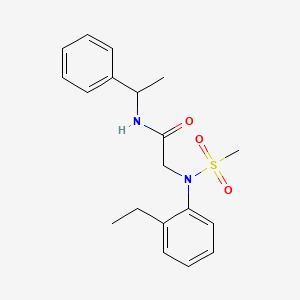
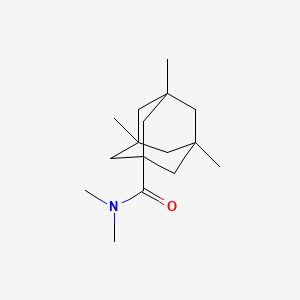
![2-(1-piperidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B5186266.png)
![3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5186272.png)

![3-{[2-(4-chlorophenyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5186277.png)
![4-chloro-N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5186284.png)
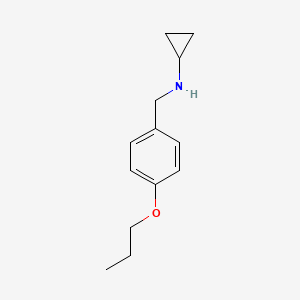
![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5186311.png)
![N-allyl-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5186315.png)
![methyl 5-(3,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5186344.png)
![(3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5186351.png)
![(4-butyl-7-methyl-2H-pyrido[3,2-e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B5186359.png)
